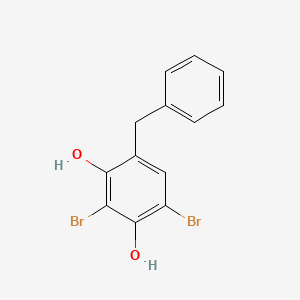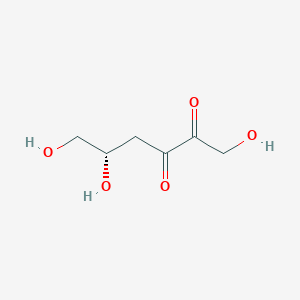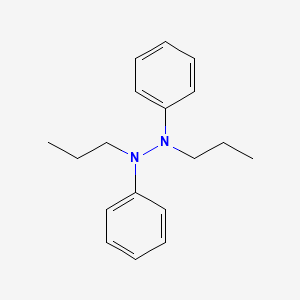
Hydrazine, 1,2-diphenyl-1,2-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,2-diphenyl-1,2-dipropyl- is an organic compound with the molecular formula C18H24N2 and a molecular weight of 268.3966 . This compound belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. Hydrazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1,2-diphenyl-1,2-dipropyl- typically involves the reaction of appropriate phenyl and propyl derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of hydrazine derivatives generally involves large-scale chemical processes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity. The exact industrial methods for producing hydrazine, 1,2-diphenyl-1,2-dipropyl- are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,2-diphenyl-1,2-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidizing agents such as nitric acid or permanganate.
Reduction: It can act as a reducing agent and participate in reduction reactions.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, permanganate, and silver nitrate are commonly used oxidizing agents.
Reducing Agents: Hydrazine itself can act as a reducing agent.
Solvents: Common solvents include ethanol, methanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding nitroso or nitro derivatives, while reduction reactions may yield amines or other reduced forms.
Scientific Research Applications
Hydrazine, 1,2-diphenyl-1,2-dipropyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydrazine, 1,2-diphenyl-1,2-dipropyl- involves its interaction with various molecular targets and pathways. As a hydrazine derivative, it can participate in nucleophilic addition reactions, such as the Wolff-Kishner reduction, where it reacts with carbonyl compounds to form hydrazones . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hydrazine, 1,2-diphenyl-: A similar compound with the molecular formula C12H12N2.
Hydrazine, 1,1-dipropyl-: Another related compound with the molecular formula C6H16N2.
Uniqueness
Hydrazine, 1,2-diphenyl-1,2-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
63378-84-7 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-diphenyl-1,2-dipropylhydrazine |
InChI |
InChI=1S/C18H24N2/c1-3-15-19(17-11-7-5-8-12-17)20(16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
KUCXAKLCGSRKMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC=C1)N(CCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


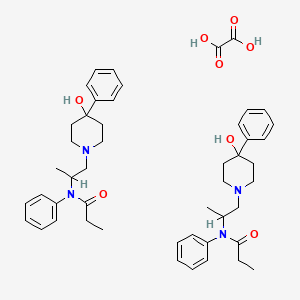

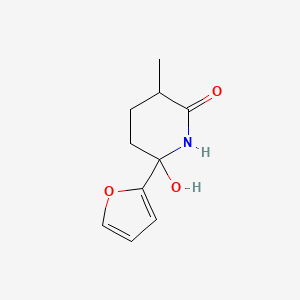
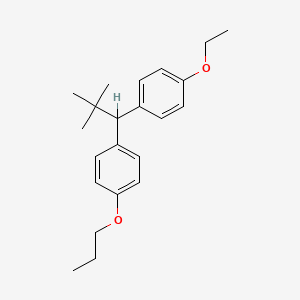
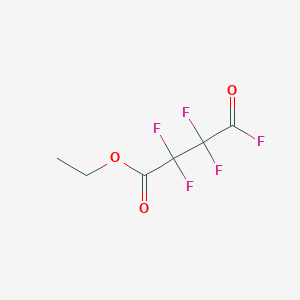
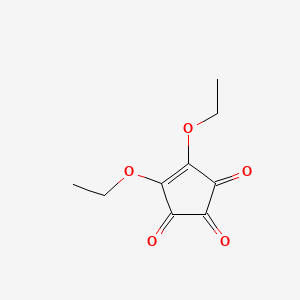
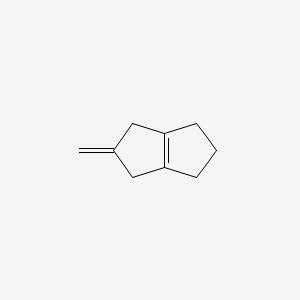
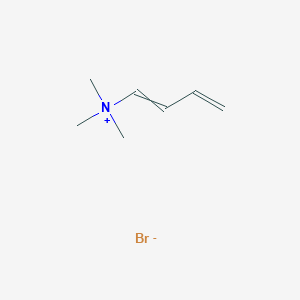


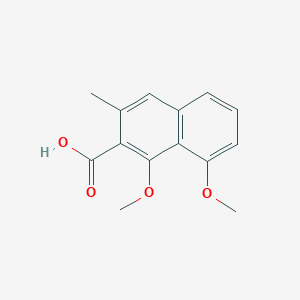
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
